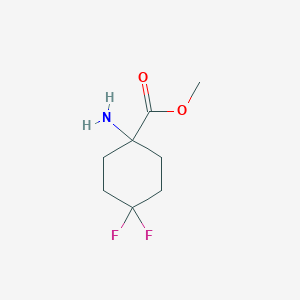

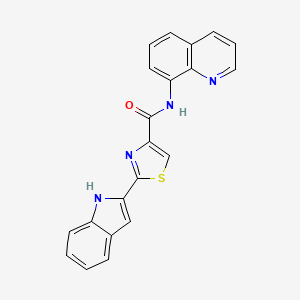

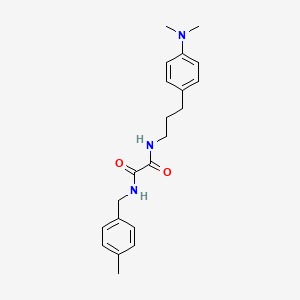

3-phenyl-2,3,4,9-tetrahydro-1H-carbazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of carbazole derivatives, including those similar to 3-phenyl-2,3,4,9-tetrahydro-1H-carbazole, involves multiple steps, including electrochemical and chemical methods. For instance, the electrochemical synthesis of polycarbazole films from N-phenyl-3,6-bis(N-carbazolyl)carbazoles demonstrates a method to synthesize robust polymer films through oxidative coupling reactions, indicating the versatility in synthesizing carbazole derivatives (Hsiao & Lin, 2016).

Molecular Structure Analysis

The molecular structure of carbazole derivatives, including this compound, is characterized using various techniques such as X-ray diffraction. For example, the crystal structures of related compounds elucidate the spatial arrangement, showing a twist boat conformation for the pyrido ring and a twisted envelope structure for the carbazole molecule (Sundar et al., 2011).

Chemical Reactions and Properties

Carbazole compounds undergo a range of chemical reactions, including oxidation, dimerization, and electropolymerization. The oxidized forms of unprotected carbazoles can dimerize, and their electrochemical behavior can be significantly altered by substituents, indicating the chemical reactivity of the carbazole nucleus (Chiu et al., 2012).

Physical Properties Analysis

The physical properties, including thermal and optical properties of carbazole derivatives, have been extensively studied. For instance, methoxyphenyl-substituted derivatives of indolo[3,2-b]carbazole show electrochemical stability and specific HOMO levels, indicating the influence of structural variations on the physical properties of carbazole derivatives (Simokaitiene et al., 2012).

Chemical Properties Analysis

The chemical properties of carbazole derivatives, such as their electrochromic behavior and electroluminescent properties, are of particular interest. The electrochemical synthesis and characterization of electrochromic polycarbazole films show significant electrochromic behavior, demonstrating the potential applications of carbazole derivatives in electronic devices (Hsiao & Lin, 2016).

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

3-phenyl-2,3,4,9-tetrahydro-1H-carbazole derivatives have shown promising results in anticancer studies. Specifically, derivatives synthesized through microwave-assisted methods demonstrated significant anticancer activity against A-549 cell lines in vitro. The derivatives 1-(4-bromophenyl)-3-1(1,2,3,4-tetrahydro-9H-carbazole-9yl)propan-1-one and 1-(4-nitrophenyl)-3-1(1,2,3,4-tetrahydro-9H-carbazole-9yl)propan-1-one were particularly notable for their effectiveness at inhibiting cancer cell proliferation (Chaudhary & Chaudhary, 2016).

Antinociceptive Activity

Research has also focused on the antinociceptive properties of this compound derivatives. A study synthesized and assessed various derivatives for their potential in reducing pain sensation. The compound 1-Phenyl-2-{5-[2-(1,2,3,4-tetrahydrocarbazol-9-yl)ethyl]tetrazol-1-yl}ethanone was identified as the most active compound, showcasing significant antinociceptive effects in experimental settings (Rajasekaran & Thampi, 2005).

Herbicidal Activity

Another area of application for this compound is in the development of herbicides. Investigations into indole derivatives, including carbazole variants like 6-chloro-2,3,4,9-tetrahydro-1H-carbazole, have demonstrated their potential as herbicides. These compounds have shown effectiveness in inhibiting the photosynthesis process in plants, indicating their potential application in weed management and agricultural practices (Mendes et al., 2019).

Cholinesterase Inhibition

This compound derivatives have also been studied for their inhibitory effects on cholinesterases. A study on novel synthesized derivatives revealed promising activity against acetyl- and butyrylcholinesterase, which could have implications for the treatment of neurodegenerative diseases like Alzheimer's (Khan et al., 2015).

Bacterial Transformation

Additionally, research has been conducted on the bacterial transformation of this compound, providing insights into the metabolic pathways and potential biotechnological applications of these compounds. Studies using the bacterium Ralstonia sp. strain SBUG 290 have explored the biotransformation of these compounds, shedding light on their environmental and pharmacological roles (Waldau et al., 2009).

Wirkmechanismus

Target of Action

It’s known that tetrahydrocarbazole derivatives have been associated with a broad spectrum of biological activity, including antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic activity . Some studies suggest that these compounds may target enzymes such as Aromatase and Steroid Sulfatase .

Mode of Action

The tetrahydrocarbazole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, inhibition of steroid sulfatase enzyme may result in reduced levels of endogenous estrogens and, consequently, in a reduced proliferation rate of estrogen-dependent tumors .

Biochemical Pathways

It’s known that tetrahydrocarbazole derivatives can influence various biochemical pathways due to their broad spectrum of biological activity .

Pharmacokinetics

The compound’s molecular weight is 1712383 , which is within the optimal range for oral bioavailability in drug design.

Result of Action

The broad spectrum of biological activity associated with tetrahydrocarbazole derivatives suggests that these compounds can have diverse effects at the molecular and cellular level .

Eigenschaften

IUPAC Name |

3-phenyl-2,3,4,9-tetrahydro-1H-carbazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N/c1-2-6-13(7-3-1)14-10-11-18-16(12-14)15-8-4-5-9-17(15)19-18/h1-9,14,19H,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUSVQQBDPWCLNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1C3=CC=CC=C3)C4=CC=CC=C4N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4,5-trimethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2480599.png)

![N-cyclopropyl-2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide](/img/structure/B2480602.png)

![4-(6-(4-(3-chlorophenyl)piperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine](/img/structure/B2480604.png)

![1'-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2480606.png)

![2-[(4-Fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2480607.png)

![9-Methyl-2-[(3-methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2480608.png)